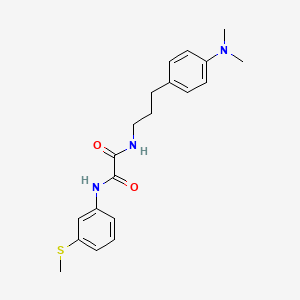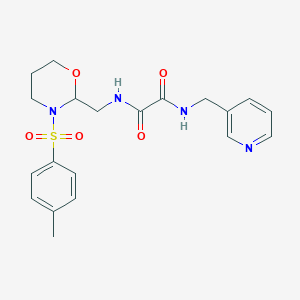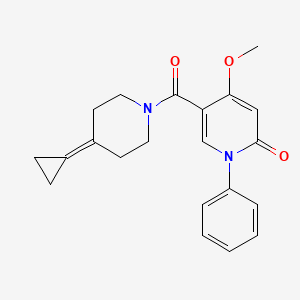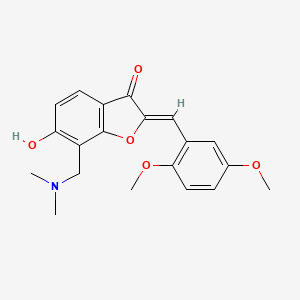
2-Ethoxy-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-methylpyridin-3-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure with one nitrogen atom. The ethoxy and methyl groups attached to the pyridine ring influence the compound's reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural similarities with 2-Ethoxy-5-methylpyridin-3-amine, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate and involving regioselective methoxylation and bromination steps . Another study reported the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives, highlighting the role of ethanol as a weak nucleophilic reagent in the reaction . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-Ethoxy-5-methylpyridin-3-amine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was elucidated, showing that the six- and five-membered rings are almost planar and coplanar . Similarly, the structure of a new Schiff base derived from a pyridine compound was determined using IR, 1H NMR, and X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of 2-Ethoxy-5-methylpyridin-3-amine.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including catalytic processes, aminations, and substitutions. Metal/organo relay catalysis was used in the synthesis of methyl 4-aminopyrrole-2-carboxylates from pyridinium ylides . Amination reactions involving bromo-derivatives of ethoxy-pyridine were studied, which could be relevant to the functionalization of 2-Ethoxy-5-methylpyridin-3-amine . The reactivity of such compounds is crucial for their application in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. The novel squaric acid derivative of a pyridine compound exhibited second-order nonlinear optical (NLO) applications and underwent a phase transition at 200°C . The thermal and structural properties of these compounds can be studied using techniques like TGA, DSC, DTA, and MS . The physical and chemical properties of 2-Ethoxy-5-methylpyridin-3-amine would likely be influenced by the ethoxy and methyl groups, affecting its solubility, boiling point, and potential applications in various fields.
Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediates
The research into bromo-derivatives of ethoxy-pyridine, likely involving pyridyne intermediates, offers insights into the mechanisms of amination reactions, which are crucial for developing synthetic pathways for complex molecules (Pieterse & Hertog, 2010). Similarly, studies on the synthesis of pyridinemethylene amines from chloro-methylpyridine highlight their potential as intermediates for producing compounds with significant herbicidal activity (Wang, Sun, & Huang, 2004). Such research underscores the importance of pyridine derivatives in synthesizing agriculturally relevant chemicals.
Catalysis and Chemical Transformations
The reductive amination of ketones and aldehydes using amine borane complexes, as illustrated by the use of 5-ethyl-2-methylpyridine borane, demonstrates the efficiency of pyridine-based catalysts in organic transformations, optimizing the economy of reagents (Burkhardt & Coleridge, 2008). This research highlights the role of pyridine derivatives in facilitating environmentally friendly chemical synthesis.
Novel Synthesis Methods
Explorations into cyclocondensation reactions involving cyanoketene dithioacetal with aminopyridine to synthesize pyrido[1,2-a]pyrimidines reveal novel methods for constructing heterocyclic compounds, which are crucial in pharmaceutical synthesis (Singh & Ahmed, 2004). These methodologies open pathways for the development of new therapeutic agents.
Herbicidal Applications
The preparation of 2-methylthio-5-pyridinemethylene amine derivatives and their evaluation for herbicidal activity demonstrate the agricultural applications of pyridine derivatives. Compounds exhibiting significant herbicidal efficacy, such as those synthesized by Qingmin Wang and colleagues, showcase the potential for developing new agrochemicals to enhance crop protection (Wang, Sun, & Huang, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOGGTKJBQEZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)


![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)


